REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([N:8]2[CH2:13][CH2:12][N:11](C(OCC)=O)[CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.[ClH:19]>>[ClH:19].[ClH:19].[F:1][C:2]1[C:3]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
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Name
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1-(3-fluoro-2-pyridinyl)-4-carbethoxy piperazine
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Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=CC1)N1CCN(CC1)C(=O)OCC
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under N2 for 6 hours
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from an ethanol-ethyl acetate mixture
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.FC=1C(=NC=CC1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |